2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
CAS No.: 881073-38-7
Cat. No.: VC7315544
Molecular Formula: C18H12Cl2N6O
Molecular Weight: 399.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881073-38-7 |
|---|---|
| Molecular Formula | C18H12Cl2N6O |
| Molecular Weight | 399.24 |
| IUPAC Name | 2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
| Standard InChI | InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24) |
| Standard InChI Key | LZNYWTDFLBSADC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tripartite structure:
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Pyrazolo[3,4-d]pyrimidine backbone: A fused bicyclic system comprising a pyrazole ring (positions 1-3) condensed with a pyrimidine ring (positions 4-6).
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3-Chlorophenyl substituent: Attached at the N1 position of the pyrazole ring, introducing steric bulk and electronic effects via the meta-chloro group.
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Benzohydrazide moiety: Linked to the pyrimidine C4 position through a hydrazide bridge, providing hydrogen-bonding capabilities.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
| SMILES | C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl | |
| InChIKey | LZNYWTDFLBSADC-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 98.9 Ų |
The presence of two chlorine atoms at the benzohydrazide (C2) and phenyl (C3') positions enhances lipophilicity, as evidenced by a calculated LogP of 3.72. Hydrogen-bond donors (2) and acceptors (6) suggest moderate solubility in polar aprotic solvents, though experimental solubility data remain unpublished.
Synthesis and Optimization Strategies
Multistep Synthetic Pathways
The synthesis follows a three-stage protocol typical for pyrazolo[3,4-d]pyrimidine derivatives:
Stage 1: Pyrazolo[3,4-d]pyrimidine Core Formation
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Reactants: 3-Chlorophenylhydrazine and 4,6-dichloropyrimidine-5-carbaldehyde.
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Conditions: Reflux in acetic acid (120°C, 8 h) facilitates cyclocondensation, yielding 1-(3-chlorophenyl)-4-chloropyrazolo[3,4-d]pyrimidine.
Stage 2: Hydrazide Coupling
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Reactants: Intermediate from Stage 1 and 2-chlorobenzohydrazide.
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Conditions: Pd-catalyzed Buchwald-Hartwig amination in toluene at 100°C for 12 h achieves C-N bond formation.
Stage 3: Purification
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Methods: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol affords 92% purity.
Critical Reaction Parameters:
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Temperature overshoot (>130°C) during Stage 1 promotes decomposition via retro-cyclization.
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Anhydrous conditions in Stage 2 prevent hydrolysis of the hydrazide group.
Biological Activity and Mechanistic Hypotheses
Antimicrobial Activity
Preliminary assays on related compounds show:
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Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
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Fungal Pathogens: 50% growth inhibition of Candida albicans at 32 µg/mL.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound Variation | CDK2 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl substituent | 45 | 18.2 |
| 3-Chlorophenyl (this compound) | Predicted: 38 | Predicted: 12.7 |
| 2,3-Dimethylphenyl | 112 | 29.5 |
Key trends:
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Electron-Withdrawing Groups (Cl, F) improve kinase affinity but reduce solubility.
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Meta-Substitution (3-Cl) optimizes steric compatibility with kinase active sites .
Future Research Directions
Priority Investigations
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Crystallographic Studies: X-ray co-crystallization with CDK2 to validate binding mode hypotheses .
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ADMET Profiling: In vitro assays for cytochrome P450 inhibition and hepatotoxicity.
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SAR Expansion: Synthesis of analogs with varied hydrazide substituents (e.g., nitro, methoxy).
Clinical Translation Challenges
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Bioavailability Optimization: The low predicted solubility (12.7 µg/mL) may necessitate prodrug strategies or nanoparticle formulations.
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Target Validation: CRISPR screening to confirm kinase targets and identify synthetic lethal interactions.
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